1,3-Dimethylpiperazine
Description
Foundational Aspects and Structural Isomerism
1,3-Dimethylpiperazine (B1355154) is a disubstituted derivative of piperazine (B1678402). The parent piperazine ring system is flexible and predominantly adopts a chair conformation to minimize steric and torsional strain. The IUPAC name for the compound is this compound, and its structure is characterized by a six-membered ring with two nitrogen atoms, with methyl groups attached at positions 1 and 3. nih.govsigmaaldrich.com
Structural isomerism is a key feature when discussing dimethylpiperazines. Depending on the positions of the two methyl groups on the piperazine ring, three distinct structural isomers exist: 1,2-dimethylpiperazine, this compound, and 1,4-dimethylpiperazine (B91421). Each isomer possesses unique physical and chemical properties due to the different spatial arrangement of the methyl groups, which influences factors like basicity, nucleophilicity, and conformational preferences. For instance, 1,4-dimethylpiperazine is a symmetrical molecule, while 1,2- and this compound are asymmetrical and chiral. acs.orgpublish.csiro.au
Table 1: Structural Isomers of Dimethylpiperazine
| Isomer Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 1,2-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Asymmetrical, two chiral centers |
| This compound | C₆H₁₄N₂ | 114.19 | Asymmetrical, one chiral center |
| 1,4-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Symmetrical, achiral |
The synthesis of dimethylpiperazines can be achieved through various methods, including the catalytic cyclization of polyamines. For example, a patented method describes the preparation of dimethylpiperazine by passing vapors of hexamethyltriethylenetetramine over a silica-alumina cracking catalyst. google.com
Enantiomeric Forms and Stereochemical Significance in Research
The presence of a chiral center at the 3-position means that this compound exists as a pair of enantiomers: (R)-1,3-dimethylpiperazine and (S)-1,3-dimethylpiperazine. sigmaaldrich.com These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules. This stereochemical aspect is of paramount importance in medicinal chemistry, where the specific three-dimensional arrangement of a molecule can be critical for its therapeutic effect. mdpi.com
The precise stereochemistry of this compound derivatives can be crucial for their efficacy and selectivity. mdpi.comresearchgate.net For example, the introduction of a methyl group at the 3-position of a piperazine ring in kinase inhibitors has been shown to enhance potency and selectivity for the target enzyme. mdpi.com Researchers utilize the distinct properties of the (R) and (S) enantiomers to probe the active sites of enzymes and receptors, leading to the design of more effective and selective drugs. mdpi.com
The synthesis of enantiomerically pure forms of this compound is a key focus in research. researchgate.netresearchgate.net In one study, (R)- and (S)-1,3-dimethylpiperazines were used to synthesize chiral thiadiazine derivatives, with the stereochemistry of the final products being dictated by the enantiomeric purity of the starting piperazine. mdpi.comresearchgate.net The optical rotation data confirmed that the resulting products were indeed enantiomers. mdpi.com
Table 2: Properties of this compound Enantiomers
| Property | (R)-1,3-Dimethylpiperazine | (S)-1,3-Dimethylpiperazine |
|---|---|---|
| CAS Number | 1033717-21-3 ambeed.com | 1119438-66-7 (from Dihydrochloride) smolecule.com |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ sigmaaldrich.com |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol sigmaaldrich.com |
| Chirality | (R)-configuration at position 3 | (S)-configuration at position 3 sigmaaldrich.com |
| Significance | Used as a chiral building block in asymmetric synthesis. mdpi.com | Used as a chiral building block in asymmetric synthesis. mdpi.com |
| Optical Rotation [α]D | +6.5 (c 1, CHCl₃) for the starting material in a synthesis. mdpi.com | -6.0 (c 1, CHCl₃) for the starting material in a synthesis. mdpi.com |
The separation and characterization of these enantiomers often involve techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents. The ability to selectively synthesize or separate these enantiomers allows for a deeper understanding of their role in chemical and biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUNDXXVADKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347682 | |
| Record name | 1,3-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22317-01-7 | |
| Record name | 1,3-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Computational and Theoretical Investigations of 1,3 Dimethylpiperazine
Quantum Mechanical Studies
Quantum mechanical methods are fundamental to the computational analysis of molecules like 1,3-Dimethylpiperazine (B1355154). These approaches solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule, forming the basis for predicting a wide range of chemical properties.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and geometric structures of molecules. nih.govnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. For piperazine (B1678402) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and analyze electronic properties. researchgate.netscilit.com These calculations provide a detailed picture of the electron distribution, molecular orbitals, and the nature of chemical bonds within the this compound molecule. nih.gov The results from such studies are crucial for understanding how the molecule interacts with other chemical species.
HOMO-LUMO Gap Predictions and Molecular Orbital Analysis
The electronic reactivity of a molecule can be effectively understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO is the orbital from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. nih.gov For substituted piperazines, DFT calculations can predict these energy levels and the resulting gap, offering insights into their potential reactivity in various chemical environments. physchemres.orgresearchgate.net The properties of FMOs are used to determine quantum chemical descriptors such as chemical hardness, softness, and electronegativity. researchgate.net
| Parameter | Description | Typical Calculated Value Range for Piperazine Derivatives (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 1.0 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 6.0 |
Geometry Optimization and Conformational Energy Calculations
This compound can exist in several different spatial arrangements, or conformations, due to the flexibility of its six-membered ring. The most common conformations are the chair and boat forms. Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy (the most stable conformation). faccts.de
For substituted cyclic compounds like 1,3-dimethyl-3-silapiperidine, a close structural analog, computational studies have shown that the molecule exists as a mixture of two chair conformers. nih.gov These conformers differ in the axial or equatorial positions of the substituent groups. nih.gov In the gas phase, the conformer with the axial methyl group at the 3-position (SiMe(ax)) was found to be predominant. nih.gov However, in solution, the conformer with the equatorial methyl group (SiMe(eq)) is favored. nih.gov Similar conformational preferences are expected for this compound. High-level quantum chemical calculations are capable of reproducing experimental geometries and predicting the relative stability of these conformers. nih.gov
| Phase | Method | Predominant Conformer | ΔG (kcal/mol) | Axial:Equatorial Ratio |
|---|---|---|---|---|
| Gas | GED | Axial | 0.36 | 65:35 |
| Gas | IR | Axial | 0.16 | 62:38 |
| Solution | NMR (143 K) | Equatorial | -0.22 | 31.5:68.5 |
Reaction Mechanism Elucidation
Theoretical chemistry is instrumental in mapping out the intricate details of chemical reactions, providing a step-by-step description of how reactants are converted into products.
Theoretical Pathway Optimization
Understanding how this compound is formed or how it degrades involves elucidating complex reaction pathways. Computational methods can be used to explore these pathways by identifying reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. arxiv.org For instance, the synthesis of piperazines can occur through various routes, such as the cyclization of aminoethyl ethanolamine (B43304) or the reaction of ethylene (B1197577) diamine molecules. researchgate.net Theoretical studies on the degradation of piperazine have used DFT calculations to rationalize the formation of various products, mapping out viable reaction routes. acs.org Similarly, photoredox-catalyzed C-H functionalization reactions of piperazines have been studied mechanistically, identifying key radical intermediates in the reaction pathway. mdpi.com By calculating the energies of all species along a proposed reaction coordinate, a potential energy surface can be constructed, revealing the most favorable reaction mechanism. arxiv.org
Kinetics and Thermodynamics of Reactions (e.g., Master Equation Modeling)
Beyond the reaction pathway, computational methods can quantify the kinetics (reaction rates) and thermodynamics (energy changes and equilibrium) of chemical processes. For amine-based reactions, such as those involving CO2 capture, theoretical models are used to calculate rate constants, equilibrium constants, and activation energies. acs.orgresearchgate.net Thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) can be derived from the temperature dependence of these constants using principles like the van't Hoff equation. acs.org
For complex reactions with multiple elementary steps and intermediates, more advanced modeling techniques may be employed. The chemical master equation is a powerful theoretical framework that describes the time evolution of the probability of a system being in each of its possible chemical states. It is particularly useful for modeling systems where stochastic (random) effects are important. While its direct application to this compound is not widely documented, this approach is a cornerstone of theoretical kinetics for complex reaction networks, such as those found in combustion or atmospheric chemistry.
Intermolecular Interactions and Supramolecular Assembly Prediction
Computational and theoretical investigations into this compound provide critical insights into the non-covalent forces that govern its molecular recognition and self-assembly into larger, ordered structures. While specific experimental and deep computational studies exclusively on this compound are not extensively documented in publicly available literature, its supramolecular behavior can be predicted and understood by analogy to closely related piperazine derivatives and through the application of established computational methodologies. These methods are pivotal in forecasting how individual molecules interact to form stable crystal lattices and other organized aggregates.
The primary forces dictating the assembly of piperazine-based structures are hydrogen bonds, van der Waals forces, and electrostatic interactions. For this compound, which lacks N-H donors for classical hydrogen bonding, the key interactions are expected to be weaker C-H···N hydrogen bonds and C-H···π interactions if aromatic moieties are present in a co-crystal. The nitrogen atoms of the piperazine ring act as hydrogen bond acceptors, while the methyl and methylene (B1212753) groups serve as weak hydrogen bond donors.
Theoretical studies on analogous compounds, such as various N,N'-disubstituted piperazines, have demonstrated the importance of these weak hydrogen bonds in the formation of supramolecular architectures. researchgate.net For instance, crystallographic studies on similar heterocyclic compounds show that C-H···O and C-H···N interactions are crucial in extending structures from simple dimers into one-, two-, or three-dimensional networks. nih.govscilit.com
Predicted Interaction Motifs and Supramolecular Synthons
Computational crystal structure prediction (CSP) is a powerful tool used to identify the most stable packing arrangements for a given molecule. researchgate.netchemrxiv.orgnih.gov For this compound, CSP would likely begin by generating a multitude of hypothetical crystal structures, which are then ranked based on their calculated lattice energies. These calculations typically employ a combination of force fields and more accurate density functional theory (DFT) methods.
Based on the analysis of related piperazine structures, several supramolecular synthons—reliable and predictable patterns of intermolecular interactions—can be anticipated for this compound. The primary interactions would likely involve the piperazine ring's nitrogen atoms. In the absence of strong hydrogen bond donors, C-H···N interactions are expected to be the dominant directional forces guiding the assembly.
For example, in the crystal structure of 1,4-bis(4-cyanobenzyl)piperazine, molecules are linked into extended chains via C—H···N hydrogen bonds. nih.gov A similar motif could be predicted for this compound, where the methyl or methylene C-H groups of one molecule interact with the nitrogen atom of a neighboring molecule. This could lead to the formation of linear chains or cyclic dimers.
The following table presents typical geometric parameters for C-H···N hydrogen bonds observed in related organic crystals, which would be expected to be similar in predicted structures of this compound.
| Interaction Type | Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| C-H···N | C(sp³) | N(piperazine) | ~0.97 - 1.09 | ~2.4 - 2.8 | ~3.3 - 3.8 | ~140 - 170 |
This table is generated based on typical values found in crystallographic databases for similar interactions and serves as a predictive model for this compound.
Hirshfeld Surface Analysis and Interaction Energy Calculations
To further quantify the nature and relative importance of different intermolecular contacts, Hirshfeld surface analysis is a commonly employed computational tool. This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular interactions. For a predicted crystal structure of this compound, a Hirshfeld surface analysis would likely reveal the dominance of H···H and N···H contacts.
In studies of salts like trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate, Hirshfeld analysis showed that O···H/H···O and H···H contacts were the most significant, accounting for over 99% of the close contacts in the crystal packing. nih.gov A similar analysis on a hypothetical this compound crystal would likely highlight the prevalence of H···H contacts, indicative of significant van der Waals forces, and N···H contacts, corresponding to the C-H···N hydrogen bonds.
The table below summarizes the predicted contributions of various intermolecular contacts to the total Hirshfeld surface area for a hypothetical crystal structure of this compound, based on data from analogous compounds. nih.goviucr.org
| Contact Type | Predicted Contribution (%) | Nature of Interaction |
| H···H | 60 - 75% | van der Waals forces |
| N···H / H···N | 25 - 40% | C-H···N Hydrogen Bonds |
| C···H / H···C | < 5% | Weak van der Waals |
Furthermore, high-level quantum mechanical calculations can be used to determine the binding energies of specific molecular pairs or clusters extracted from a predicted crystal lattice. These calculations provide precise energetic data on the strength of the intermolecular interactions, confirming the stability of the predicted supramolecular assembly. Molecular dynamics (MD) simulations can also be employed to observe the self-assembly process from a disordered state, providing insights into the kinetic and thermodynamic factors that favor the formation of specific supramolecular structures. nih.govmdpi.comdovepress.com
Research Applications and Biological Relevance of 1,3 Dimethylpiperazine Derivatives
Medicinal Chemistry and Therapeutic Potential Research
The substitution of the piperazine (B1678402) core, as seen in 1,3-dimethylpiperazine (B1355154) derivatives, allows for the fine-tuning of pharmacological properties, leading to the exploration of these compounds in various fields of medicinal chemistry.
Neuropharmacological Effects Research
The piperazine moiety is a core component in numerous drugs targeting the central nervous system. nih.gov Piperazine analogs are known to interact with a variety of neurotransmitter receptors, leading to a broad spectrum of clinical applications, including treatments for anxiety, psychosis, and depression. nih.gov
Research into specific derivatives, such as 1-(3-trifluoromethylphenyl) piperazine (3-TFMPP) and its structural congeners, has focused on their dopaminergic neurotoxicity. Studies using N27 rat dopaminergic neurons have shown that these compounds can induce significant neurotoxicity, leading to neuronal death. rsc.org The mechanisms underlying this toxicity involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. rsc.org Such research is critical in understanding the potential neurological impacts of piperazine-based designer drugs. rsc.org
Anticancer Activity Research
Derivatives of piperazine have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against a multitude of cancer cell lines.
One area of investigation involves the synthesis of novel vindoline-piperazine conjugates. In these studies, N-substituted piperazine pharmacophores are attached to the vindoline (B23647) scaffold. researchgate.net Certain derivatives have shown remarkable antiproliferative effects. For instance, a conjugate containing a [4-(trifluoromethyl)benzyl]piperazine moiety was highly effective against the breast cancer MDA-MB-468 cell line with a GI50 value of 1.00 μM. researchgate.net Another derivative, incorporating 1-bis(4-fluorophenyl)methyl piperazine, showed potent activity against the non-small cell lung cancer cell line HOP-92, with a GI50 of 1.35 μM. researchgate.net
Studies on 1-nitroso-3,5-dimethylpiperazine (B1222767) have revealed its potent carcinogenic activity in Fischer 344 rats. When administered in drinking water, this compound induced a nearly 100% incidence of undifferentiated lymphomas of the thymus and leukemias within 30 weeks. sigmaaldrich.com In the same study, the related compound 1-nitroso-3,4,5-trimethylpiperazine showed similar potent carcinogenic effects. sigmaaldrich.com
Other research has explored 3,6-diunsaturated 2,5-diketopiperazine derivatives. One such compound, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene functions, displayed significant inhibitory activity against both A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values of 1.2 μM and 0.7 μM, respectively. mdpi.com Furthermore, 3-(piperazinylmethyl)benzofuran derivatives have been identified as promising antiproliferative agents against various cancer cell lines. researchgate.net
| Compound/Derivative | Cancer Cell Line | Activity Measure | Observed Effect |
|---|---|---|---|
| Vindoline conjugate with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | GI50 | 1.00 μM researchgate.net |
| Vindoline conjugate with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-small cell lung) | GI50 | 1.35 μM researchgate.net |
| 1-Nitroso-3,5-dimethylpiperazine | Fischer 344 Rats (in vivo) | Carcinogenesis | ~100% incidence of lymphomas and leukemias sigmaaldrich.com |
| 2,5-Diketopiperazine derivative (11) | A549 (Lung) | IC50 | 1.2 μM mdpi.com |
| 2,5-Diketopiperazine derivative (11) | HeLa (Cervical) | IC50 | 0.7 μM mdpi.com |
| 3-(piperazinylmethyl)benzofuran derivative (13b) | Panc-1 (Pancreatic) | IC50 | 1.04 µM researchgate.net |
| 3-(piperazinylmethyl)benzofuran derivative (13b) | MCF-7 (Breast) | IC50 | 2.98 µM researchgate.net |
Antimicrobial Property Investigations
The piperazine nucleus is a versatile scaffold for the development of new antimicrobial agents. chemscene.com Research has shown that various derivatives possess activity against both Gram-positive and Gram-negative bacteria. chemscene.comudayton.edu
For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) were synthesized and tested for their antimicrobial activity. mdpi.com These compounds showed significant antibacterial effects, particularly against Gram-negative strains like E. coli. mdpi.com In another study, the evaluation of piperazine derivatives against a panel of bacteria revealed that some compounds expressed activity against S. longisporum and P. aeruginosa that was nearly as strong as the antibiotic amikacin (B45834). udayton.edu However, it was also noted that unsubstituted thiomorpholine (B91149) and piperazine showed no activity against the tested Gram-negative organisms. udayton.edu
| Derivative Class | Microorganism | Observed Activity |
|---|---|---|
| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | E. coli (Gram-negative) | Significant antibacterial activity mdpi.com |
| 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives | S. longisporum | Activity almost as strong as amikacin udayton.edu |
| 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives | P. aeruginosa | Activity almost as strong as amikacin udayton.edu |
| N,N′-disubstituted piperazines (Compound 4) | S. aureus (Gram-positive) | Highest activity with an inhibition zone of 38 mm mdpi.com |
Kinase and Enzyme Inhibition Studies
Piperazine derivatives have been extensively investigated as inhibitors of various kinases and enzymes, which are crucial targets in cancer therapy and other diseases. The 3-methylpiperazine moiety has been incorporated into pre-clinical kinase inhibitors. researchgate.net
One study focused on designing 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Several of these compounds showed potent inhibitory activity, with IC50 values as low as 40.91 nM, which compares favorably to the reference inhibitor staurosporine (B1682477) (IC50 of 56.76 nM). researchgate.net
Another arylpiperazine-based compound, SGI-7079, was identified as a potent and selective inhibitor of the Axl kinase, with an IC50 of 58 nM. Overexpression of Axl is linked to a poor prognosis in many cancers, making its inhibition a key therapeutic strategy. Additionally, a series of 2,3-diphenylpyrazine-based inhibitors were developed to target the Skp2-Cks1 protein-protein interaction. One of these compounds, 14i, demonstrated potent activity with an IC50 value of 2.8 μM.
| Compound/Derivative Class | Target Kinase/Enzyme | Inhibitory Activity (IC50) |
|---|---|---|
| 3-(piperazinylmethyl)benzofuran (Compound 9h) | CDK2 | 40.91 nM researchgate.net |
| 3-(piperazinylmethyl)benzofuran (Compound 11d) | CDK2 | 41.70 nM researchgate.net |
| SGI-7079 | Axl Kinase | 58 nM |
| 2,3-diphenylpyrazine derivative (Compound 14i) | Skp2-Cks1 Interaction | 2.8 μM |
Catalysis and Polymer Science
Beyond medicinal chemistry, the structural features of this compound derivatives are relevant in the fields of chemical synthesis and materials science.
Roles in Chemical Catalysis (e.g., Organocatalysis)
Chiral 1,2-diamines are valuable structures used as chiral auxiliaries, ligands, and organocatalysts in asymmetric synthesis. researchgate.net The synthesis of chiral piperazines, including substituted variants like this compound, is an area of active research. mdpi.com Methods such as the iridium-catalyzed hydrogenation of pyrazines have been developed to produce a range of chiral piperazines with high enantioselectivity. mdpi.com
Protonated chiral 1,2-diamines have been designed and utilized as organocatalysts. chemscene.com For instance, a diphenylethylenediamine-derived catalyst was successfully used for the N-selective nitroso aldol (B89426) reaction, achieving high yields and enantioselectivity (98% ee). chemscene.com The mechanism involves the formation of an enamine from the organocatalyst and a ketone, which then reacts with an electrophile activated by hydrogen bonding with the ammonium (B1175870) catalyst. chemscene.com While specific studies detailing the use of this compound itself as an organocatalyst are not widespread, its structural similarity to other effective chiral diamines suggests its potential in this application.
Polymerization Initiation Mechanisms
The initiation of a polymerization reaction is a critical step that dictates the onset of polymer chain formation. This process typically involves the generation of active species—such as free radicals, cations, or anions—from an initiator molecule. tcichemicals.com These active species then react with a monomer unit, starting the chain-growth process. sigmaaldrich.com Thermal initiators, for example, decompose under heat to form radicals, while photoinitiators generate active species upon exposure to light. tcichemicals.com
Amines can act as catalysts or co-initiators in certain polymerization reactions. For instance, tertiary amines are known to catalyze the ring-opening polymerization of compounds like benzoxazines. nih.govnih.gov Their catalytic activity often involves interaction with the monomer to facilitate the formation of a cationic species that initiates the polymerization cascade. However, the specific catalytic activity or role of this compound as a polymerization initiator is not extensively documented in publicly available scientific literature. While the impact of amines like dimethylamine (B145610) and diethylamine (B46881) on Ziegler-Natta catalysts has been studied, specific research detailing the initiation mechanisms involving this compound is not prominent. mdpi.com
Contributions to Advanced Materials Research
Membrane technology is crucial for various separation processes, including desalination, water purification, and gas separation. mdpi.com A key area of this research is the development of thin-film composite (TFC) membranes, often used in reverse osmosis (RO) and nanofiltration. directwaterfilters.co.uk These membranes are typically formed through interfacial polymerization, where a highly porous support is coated with an ultrathin, dense selective layer. mdpi.com
Polyamide TFC membranes are frequently synthesized using amine monomers. Piperazine and its derivatives are common choices for the aqueous phase monomer due to their reactivity and the favorable properties they impart to the resulting membrane. kaust.edu.saresearchgate.net The interfacial reaction between an amine like piperazine and an acyl chloride monomer forms the cross-linked polyamide layer that is responsible for the membrane's separation performance. mdpi.com
Despite the widespread use of piperazine in membrane synthesis, specific research detailing the application of this compound as a primary monomer in this process is not widely reported. The steric hindrance and altered reactivity caused by the methyl groups on the piperazine ring could influence the polymerization process and the final properties of the polyamide layer, such as pore size, hydrophilicity, and salt rejection, but dedicated studies on the 1,3-isomer are scarce.
Aqueous amine solutions are a leading technology for post-combustion carbon dioxide (CO₂) capture. rsc.org While monoethanolamine (MEA) has been a benchmark, research has explored other amines, like piperazine (PZ), which offer benefits such as higher absorption rates and better resistance to degradation. nationalcarboncapturecenter.commdpi.com However, concentrated PZ solutions can suffer from issues like solid precipitation. researchgate.net
To address these limitations, research has investigated blends of piperazine derivatives. A notable example involves a solvent blend of piperazine (PZ), N-methylpiperazine (MPZ), and N,N'-dimethylpiperazine (DMPZ), an isomer of this compound. researchgate.net This blend has been shown to offer improved solid solubility and a more favorable heat of absorption compared to concentrated piperazine alone. researchgate.net The performance of this DMPZ-containing blend in terms of CO₂ capacity and absorption rate was found to be more than double that of traditional 7 molal MEA solutions. researchgate.net
One of the key findings is that a thermal equilibrium is established between the three amines in the blend, which enhances thermal stability compared to other blended solvents. researchgate.net The primary drawback identified for this solvent system is a higher amine volatility under absorber conditions when compared to both concentrated PZ and MEA.
Below are tables summarizing the comparative performance and properties of this novel solvent blend.
| Solvent | Key Advantage | Key Disadvantage | Reference |
|---|---|---|---|
| 7 m MEA (30 wt%) | Well-established benchmark | Lower CO₂ capacity and absorption rate | researchgate.net |
| Concentrated Piperazine (PZ) | High CO₂ capacity and absorption rate | Solid precipitation at high CO₂ loading | researchgate.net |
| PZ/MPZ/DMPZ Blend | Improved solubility, high capacity and rate | Enhanced amine volatility | researchgate.net |
| Property | Concentrated Piperazine (PZ) | PZ/MPZ/DMPZ Blend | Reference |
|---|---|---|---|
| Solid Solubility | Prone to precipitation | No insolubility observed at high CO₂ loading | researchgate.net |
| Heat of Absorption | Higher | Improved (Lower) | researchgate.net |
| Thermal Stability | Good | Enhanced due to thermal equilibrium | researchgate.net |
| Volatility | Lower | Higher at absorber conditions |
Future Research Directions for 1,3 Dimethylpiperazine
Development of Novel Synthetic Strategies
While traditional methods for piperazine (B1678402) synthesis exist, they often face limitations regarding substrate scope, efficiency, and stereocontrol, particularly for C-substituted variants like 1,3-dimethylpiperazine (B1355154). nih.govacs.org Future research will focus on developing more atom-economical, stereoselective, and versatile synthetic strategies.
Key areas for development include:
Advanced Catalytic Systems: Iridium-catalyzed reactions are emerging as a powerful tool for the regio- and diastereoselective synthesis of C-substituted piperazines from readily available imines. nih.govacs.org These methods offer an atom-economic approach under mild conditions. nih.govacs.org Similarly, organic photoredox catalysis presents a programmable and operationally simple route to diverse piperazine cores without the need for pre-functionalized substrates. nih.gov Future work will likely focus on expanding the catalyst portfolio and optimizing reaction conditions to afford specific stereoisomers of this compound.
Enantioselective Processes: The development of catalytic, enantioselective processes is a significant goal. The use of chiral ligands with metal catalysts, such as copper in reactions involving Stannyl Amine Protocol (SnAP) reagents, establishes a foundation for producing optically pure piperazine derivatives. ethz.ch Synthesizing specific enantiomers of this compound is crucial, as different stereoisomers can exhibit distinct biological activities and receptor selectivities. nih.gov
Multi-component Reactions: Designing one-pot, multi-component reactions offers a streamlined approach to complex piperazine structures. These strategies improve efficiency by reducing the number of intermediate purification steps, saving time and resources. rsc.org
Green Chemistry Approaches: The use of sustainable methods, such as microwave-assisted and ultrasound-assisted synthesis, is gaining traction for preparing heterocyclic compounds. mdpi.com Future research will likely explore these energy-efficient techniques for the synthesis of this compound derivatives, potentially using aqueous media to minimize the reliance on volatile organic solvents. mdpi.com
| Strategy | Key Features | Starting Materials | Potential Advantages for this compound |
|---|---|---|---|
| Iridium-Catalyzed Cycloaddition | High atom economy; regio- and diastereoselective; mild reaction conditions. nih.govthieme-connect.com | Imines | Direct synthesis of C-substituted piperazines with stereocontrol. |
| Organic Photoredox Catalysis | Programmable; avoids pre-functionalized substrates; operationally simple. nih.gov | Ene-carbamates, imines | Facile diversification of the piperazine core. |
| SnAP Reagent Chemistry | Catalytic variant available; good for C-substitution; potential for enantioselectivity with chiral ligands. ethz.ch | Aldehydes, SnAP reagents | Access to N-unprotected piperazines and potential for chiral synthesis. |
| Green Chemistry Protocols | Microwave or ultrasound assistance; reduced reaction times; use of eco-friendly solvents. mdpi.com | Varies by specific reaction | Environmentally sustainable and efficient production. |
Integration of Advanced Analytical Techniques
The precise characterization of this compound and its derivatives is fundamental to understanding their structure-activity relationships. While standard techniques are well-established, future research will benefit from the integration of more sophisticated analytical methods to provide deeper structural and quantitative insights.
Future directions in analytical techniques include:
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS will be indispensable for the confident identification of novel this compound derivatives and for metabolic studies. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the structural elucidation of unknown transformation products or metabolites.
Advanced NMR Spectroscopy: While 1H and 13C NMR are routine, the application of advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) will be critical for the unambiguous assignment of complex structures, especially for polysubstituted piperazine derivatives. These methods help to fully define connectivity and stereochemistry.
Chiral Chromatography: The separation and analysis of stereoisomers are paramount. The use of chiral High-Performance Liquid Chromatography (HPLC) is essential to confirm the enantiomeric purity of synthesized this compound enantiomers, which is a critical step in developing stereospecific drugs or catalysts. mdpi.com
Single Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure and absolute stereochemistry. nih.govresearchgate.net As more complex and stereochemically rich derivatives of this compound are synthesized, X-ray crystallography will be a vital tool for unambiguous structural confirmation. nih.govresearchgate.net
| Technique | Application | Type of Information Provided |
|---|---|---|
| LC-HRMS | Metabolite identification, impurity profiling, characterization of new derivatives. | Accurate mass, elemental composition, structural fragments. |
| 2D-NMR Spectroscopy | Unambiguous structural elucidation of complex derivatives. | Through-bond and through-space atomic correlations (connectivity). |
| Chiral HPLC | Separation and quantification of enantiomers/diastereomers. mdpi.com | Enantiomeric excess, isomeric purity. |
| X-ray Crystallography | Absolute structure determination of crystalline solids. nih.govresearchgate.net | 3D molecular structure, bond lengths, bond angles, absolute stereochemistry. |
Expansion of Computational Modeling in Design
Computer-aided drug discovery (CADD) has become an essential part of modern medicinal chemistry, allowing for the rational design and optimization of lead compounds before their synthesis. nih.govmdpi.com The application of computational tools to this compound will accelerate the discovery of new derivatives with desired biological activities.
Key areas for expansion are:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. pharmaceuticaljournal.net For this compound derivatives, docking studies can identify potential interactions with enzymes or receptors, helping to design compounds with improved binding affinity and selectivity for targets implicated in various diseases. nih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models correlate the chemical structure of compounds with their biological activity. nih.gov By developing QSAR models for a series of this compound analogs, researchers can identify key structural features responsible for their potency and predict the activity of new, unsynthesized compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov This can reveal the stability of binding interactions predicted by docking and help refine the design of derivatives to achieve optimal target engagement. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. pharmaceuticaljournal.net Computational models can assess the drug-likeness of novel this compound derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. pharmaceuticaljournal.netnih.gov
| Computational Method | Objective | Predicted Parameters |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target. nih.govpharmaceuticaljournal.netnih.gov | Binding energy, protein-ligand interactions (e.g., hydrogen bonds). pharmaceuticaljournal.net |
| QSAR | Correlate chemical structure with biological activity. nih.gov | Predicted potency (e.g., IC50), identification of key structural descriptors. |
| Molecular Dynamics | Analyze the stability and dynamics of ligand-receptor complexes. nih.gov | Conformational changes, stability of interactions, free energy of binding. |
| ADMET Prediction | Assess pharmacokinetic and toxicity profiles. pharmaceuticaljournal.netnih.gov | Solubility, bioavailability, potential toxicity risks. pharmaceuticaljournal.net |
Exploration of New Interdisciplinary Applications
While the piperazine core is prevalent in pharmaceuticals, its unique chemical properties make it suitable for a range of applications beyond medicinal chemistry. Future research on this compound should explore its potential in other scientific and industrial fields.
A significant emerging application is in carbon dioxide (CO2) capture .
Amine-Based Solvents: Aqueous amine solutions are a leading technology for post-combustion CO2 capture from sources like power plants. mdpi.com Piperazine (PZ) itself has been extensively studied as a highly effective solvent or as a promoter for other amines like methyldiethanolamine (MDEA). mdpi.comresearchgate.net
Advantages of Piperazine: Piperazine offers several advantages over traditional solvents like monoethanolamine (MEA), including a high reaction rate with CO2, high absorption capacity, and greater resistance to thermal and oxidative degradation. researchgate.netnationalcarboncapturecenter.commdpi.com
| Research Area | Objective | Key Performance Indicators |
|---|---|---|
| Solvent Formulation | Optimize the concentration and blend of piperazine derivatives in aqueous solutions. mdpi.com | CO2 absorption rate, CO2 loading capacity. mdpi.com |
| Energy Efficiency | Reduce the energy penalty associated with solvent regeneration. | Reboiler heat duty (GJ/tonne CO2). nationalcarboncapturecenter.com |
| Solvent Stability | Minimize solvent loss due to thermal and oxidative degradation. researchgate.netnationalcarboncapturecenter.com | Degradation rate, formation of byproducts. |
| Process Optimization | Investigate advanced process configurations like the Advanced Flash Stripper (AFS). nationalcarboncapturecenter.com | Overall process efficiency, capital and operational costs. |
Q & A
Q. Methodological Considerations
- Buffer Concentration : Use 0.05 M DMP to stabilize pH during reaction monitoring.
- Interference Check : Confirm negligible absorbance overlap with analytes (e.g., Ce³⁺, Y³⁺) at the monitored wavelength.
What are the thermodynamic parameters (ΔH°, ΔS°) for the dissociation of this compound’s conjugate acid?
Advanced Thermodynamic Analysis
While direct data for this compound is limited, studies on structurally similar 1,4-Dimethylpiperazine provide a framework. Using the van’t Hoff equation, ΔH° and ΔS° can be derived from temperature-dependent pKa measurements (298–323 K). For 1,4-Dimethylpiperazine, the first dissociation pKa decreases from 8.38 at 298 K to 7.9 at 323 K, with ΔH° ≈ 78.38 kJ/mol and ΔS° ≈ 21.59 J/(mol·K) .
Table 1 : Thermodynamic Parameters for Piperazine Derivatives
| Compound | pKa (298 K) | ΔH° (kJ/mol) | ΔS° (J/(mol·K)) |
|---|---|---|---|
| Piperazine | 9.73 | 89.5 | 25.1 |
| 1,4-Dimethylpiperazine | 8.38 | 78.38 | 21.59 |
Note : Positional isomerism (1,3 vs. 1,4) may alter these values due to steric and electronic effects.
How does methylation position (1,3 vs. 1,4) influence the pKa and buffer capacity of dimethylpiperazine derivatives?
Advanced Structural-Effect Analysis
Methylation reduces basicity by steric hindrance and electron donation. For 1,4-Dimethylpiperazine, the pKa drops by ~1.6 compared to piperazine. While this compound data is sparse, computational modeling predicts similar trends. Mono-methylation (e.g., 1-methylpiperazine) lowers pKa by ~0.5, while di-methylation (1,3 or 1,4) further reduces it due to increased steric strain .
Q. Methodological Implications
- Buffer Selection : Use this compound for lower pH ranges (e.g., pH 3.5–5.5) compared to 1,4-isomers.
- Synthetic Optimization : Methylation position affects solubility and hydrogen-bonding capacity in supramolecular assemblies .
What synthetic strategies optimize this compound yield in catalytic asymmetric reactions?
Advanced Reaction Design
In copper-catalyzed asymmetric reactions, DMP acts as a base to enhance reaction rates without compromising enantioselectivity. Key parameters:
- Catalyst System : 0.4 mol% CuCl₂ + chiral ligand (e.g., L6).
- Base Loading : 8 mol% DMP improves proton transfer efficiency.
- Solvent/Stoichiometry : EtOH (3 vol%) and 5 equiv nitromethane at −16°C for 15 h achieve 92% yield and 93% ee .
Byproduct Mitigation
Monitor for cyclization byproducts (e.g., 1,4-Dimethylpiperazine) via GC-MS, especially under high-temperature or acidic conditions .
What role does this compound play in constructing supramolecular architectures via hydrogen bonding?
Advanced Crystallographic Insights
In organic salts, DMP facilitates proton transfer to aromatic acids (e.g., nitrobenzoic acid), forming N–H⋯O hydrogen-bonded ionic synthons. These interactions drive 2D/3D network assembly, with C–H⋯O bonds enhancing stability.
Table 2 : Hydrogen Bond Parameters in DMP Salts
| Acid Partner | d(N–H⋯O) (Å) | Angle (°) | Dimensionality |
|---|---|---|---|
| 4-Nitrobenzoic acid | 2.65 | 165 | 2D |
| 3,5-Dinitrosalicylic acid | 2.71 | 158 | 3D |
Applications : Design co-crystals for drug delivery or materials science by tuning acid substituents (e.g., –NO₂, –OH) .
How can researchers analyze byproduct formation (e.g., 1,4-Dimethylpiperazine) in catalytic reactions involving this compound?
Q. Advanced Analytical Workflow
- GC-MS : Track cyclization byproducts using NIST reference spectra (e.g., m/z 114 for 1,4-DMP) .
- Kinetic Profiling : Use in situ NMR to monitor intermediates (e.g., imine species) during DMP synthesis .
- TGA : Assess thermal stability; DMP salts exhibit melting points >200°C, while byproducts degrade at lower temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
